Marimastat

Descripción general

Descripción

Marimastat es un compuesto sintético que se desarrolló como un inhibidor de metaloproteinasas de matriz de amplio espectro. Se investigó principalmente por su posible uso en el tratamiento del cáncer debido a su capacidad para inhibir la angiogénesis y la metástasis. This compound imita la estructura peptídica de los sustratos naturales de las metaloproteinasas de matriz y se une a estas enzimas, evitando la degradación de la membrana basal por estas proteasas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Marimastat implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación del grupo funcional ácido hidroxámico y la incorporación de los grupos isobutílico y terc-butílico. Las condiciones de reacción típicamente implican el uso de solventes orgánicos, como diclorometano, y reactivos como clorhidrato de hidroxilamina y trietilamina .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para rendimiento y pureza, a menudo involucrando múltiples pasos de purificación como recristalización y cromatografía. Las condiciones de reacción se controlan cuidadosamente para garantizar la consistencia y la calidad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

Marimastat experimenta principalmente reacciones de sustitución debido a la presencia de grupos funcionales reactivos como el ácido hidroxámico. También puede participar en reacciones de complejación con iones metálicos, dada su capacidad para quelatar iones metálicos a través del grupo ácido hidroxámico .

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen clorhidrato de hidroxilamina, trietilamina y varios solventes orgánicos. Las reacciones generalmente se llevan a cabo en condiciones suaves para evitar la degradación del compuesto .

Principales productos formados

Los principales productos formados a partir de reacciones que involucran this compound son típicamente derivados con grupos funcionales modificados. Estos derivados se pueden utilizar para estudiar la relación estructura-actividad del compuesto y para desarrollar nuevos inhibidores con propiedades mejoradas .

Aplicaciones Científicas De Investigación

Marimastat is a matrix metalloproteinase (MMP) inhibitor that has been investigated for its potential therapeutic applications in various diseases, particularly cancer. MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, which plays a crucial role in tumor invasion, metastasis, and angiogenesis . this compound, as a broad-spectrum MMP inhibitor, has been explored in clinical trials for its ability to inhibit these processes and improve patient outcomes .

Clinical Trials in Cancer Treatment

This compound has been evaluated in several clinical trials for various types of cancer, including pancreatic, breast, lung, colorectal, and gastric cancers . The rationale behind its use is to block the activity of MMPs, thereby preventing cancer cells from invading surrounding tissues and spreading to distant sites .

Pancreatic Cancer: A phase II clinical trial assessed this compound in patients with advanced pancreatic cancer. The results showed that a significant proportion of patients experienced stable disease, and those with stable or falling CA19-9 levels (a tumor marker) had longer median survival times . The combination of this compound with gemcitabine was well tolerated .

Breast Cancer: A randomized phase III trial investigated this compound versus placebo in patients with metastatic breast cancer who had responding or stable disease after first-line chemotherapy. The study found no significant difference in progression-free survival (PFS) or overall survival between the this compound and placebo groups .

Advanced Cancer: this compound was assessed as maintenance therapy for patients with advanced cancer. The results indicated a survival benefit in the subgroup of patients who had received prior chemotherapy .

Neurological Applications

This compound has also been explored for its potential in treating neurological conditions, particularly those involving seizures and traumatic brain injury .

Epilepsy: Research indicates that this compound can inhibit MMP-9 activity in neurons, potentially impairing the development of seizures . In a study, this compound effectively penetrated the blood-brain barrier and accumulated in the brain, reducing seizure parameters in a model of kainic acid-induced status epilepticus .

MMP-9 Activity Post-Traumatic Brain Injury: Studies have shown that MMP-9 activity peaks 6–24 hours after a traumatic brain injury .

Other Applications

This compound's ability to inhibit MMPs has led to its exploration in other areas, such as preventing morbidity-inducing dermonecrosis caused by snake venoms . Additionally, implantable biodegradable polymers are being researched for their potential use in delivering this compound to ocular tissues .

Challenges and Side Effects

Mecanismo De Acción

Marimastat ejerce sus efectos inhibiendo las metaloproteinasas de matriz, una familia de enzimas involucradas en la degradación de la matriz extracelular. Al imitar la estructura peptídica de los sustratos naturales de las metaloproteinasas de matriz, this compound se une al sitio activo de estas enzimas y evita su actividad. Esta inhibición conduce a una reducción de la degradación de la membrana basal, evitando así la angiogénesis y la metástasis en el cáncer . Los objetivos moleculares de this compound incluyen varias metaloproteinasas de matriz como la colagenasa intersticial, la estromelisina-1 y la metaloproteinasa-9 de matriz .

Comparación Con Compuestos Similares

Marimastat es similar a otros inhibidores de metaloproteinasas de matriz como Batimastat y Prinomastat. This compound es único en su biodisponibilidad oral y su inhibición de amplio espectro de las metaloproteinasas de matriz . A diferencia de Batimastat, que se administra por vía intravenosa, this compound se puede tomar por vía oral, lo que lo hace más conveniente para los pacientes . Prinomastat, por otro lado, tiene un perfil de inhibición más selectivo en comparación con this compound .

Lista de compuestos similares

- Batimastat

- Prinomastat

- Tanomastat

- Ilomastat

La inhibición de amplio espectro de this compound y su biodisponibilidad oral lo convierten en una herramienta valiosa en el estudio de las metaloproteinasas de matriz y su papel en diversas enfermedades .

Actividad Biológica

Marimastat is a synthetic compound classified as a broad-spectrum matrix metalloproteinase (MMP) inhibitor. It has been studied for its potential therapeutic applications in various conditions, particularly in cancer treatment and neurological disorders. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical trials, and relevant case studies.

This compound functions by mimicking the peptide structure of natural MMP substrates, effectively binding to MMPs and inhibiting their activity. This inhibition prevents the degradation of extracellular matrix components, which is crucial for tumor invasion and metastasis. By blocking MMPs, this compound can hinder the migration of tumor cells and endothelial cells, thereby potentially reducing cancer progression and angiogenesis .

Preclinical Studies

Recent studies have demonstrated this compound's ability to penetrate the blood-brain barrier (BBB) and inhibit MMP-9 activity in neuronal cultures. In vitro experiments showed that this compound significantly reduced the cleavage of nectin-3, a substrate for MMP-9, in hippocampal neurons treated with glutamate. This suggests that this compound may have neuroprotective effects, particularly in conditions associated with excitotoxicity .

Phase I Trials

A Phase I trial assessed the safety and pharmacokinetics of escalating doses of this compound in patients with advanced malignancies. The study found that doses up to 100 mg twice daily were tolerable; however, patients experienced inflammatory polyarthritis as a notable side effect .

Phase II Trials

In a Phase II trial involving patients with advanced pancreatic cancer, this compound was administered at varying doses (10 mg b.d., 25 mg o.d., and 100 mg b.d.) over 28 days. The results indicated that 49% of patients had stable disease after treatment. The median survival was reported as 245 days for those with stable or falling CA19-9 levels . Notably, musculoskeletal pain was a common side effect, affecting approximately 29% of participants throughout the study .

Maintenance Therapy Studies

Another randomized double-blind study evaluated this compound as maintenance therapy for patients with non-resectable gastric adenocarcinoma. The findings suggested a modest survival benefit compared to placebo, with median survival times of 160 days for the this compound group versus 138 days for placebo .

Summary of Clinical Findings

| Study Type | Population | Dose Range | Main Findings | Side Effects |

|---|---|---|---|---|

| Phase I | Advanced malignancies | 25-100 mg b.i.d. | Safety established; inflammatory polyarthritis noted | Inflammatory polyarthritis |

| Phase II | Advanced pancreatic cancer | 10-100 mg b.d. | 49% stable disease; median survival 245 days | Arthralgia (12%), musculoskeletal pain |

| Maintenance Therapy | Non-resectable gastric cancer | 10 mg b.d. | Survival benefit; median survival 160 vs. 138 days | Anaemia, abdominal pain |

Case Studies

- Seizure Management : A study investigated the effects of this compound on seizure activity in a kainic acid-induced model. Results indicated that this compound effectively inhibited MMP-9 activity associated with seizures, suggesting potential applications in seizure management .

- Pancreatic Cancer : In patients receiving this compound as part of their treatment regimen for pancreatic cancer, significant stabilization or reduction in pain was reported alongside improvements in mobility scores .

Propiedades

IUPAC Name |

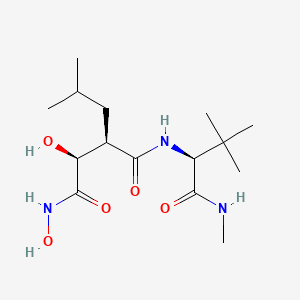

(2R,3S)-N-[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-N',3-dihydroxy-2-(2-methylpropyl)butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N3O5/c1-8(2)7-9(10(19)13(21)18-23)12(20)17-11(14(22)16-6)15(3,4)5/h8-11,19,23H,7H2,1-6H3,(H,16,22)(H,17,20)(H,18,21)/t9-,10+,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCSMOTCMPXTDND-OUAUKWLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C(=O)NO)O)C(=O)NC(C(=O)NC)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]([C@@H](C(=O)NO)O)C(=O)N[C@H](C(=O)NC)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20165524 | |

| Record name | Marimastat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Marimastat | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.38e+00 g/L | |

| Record name | Marimastat | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Marimastat is a broad spectrum matrix metalloprotease inhibitor. It mimics the peptide structure of natural MMP substrates and binds to matrix metalloproteases, thereby preventing the degradation of the basement membrane by these proteases. This antiprotease action prevents the migration of endothelial cells needed to form new blood vessels. Inhibition of MMPs also prevents the entry and exit of tumor cells into existing blood cells, thereby preventing metastasis. | |

| Record name | Marimastat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00786 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

154039-60-8 | |

| Record name | Marimastat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154039-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Marimastat [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154039608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Marimastat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00786 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Marimastat | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=719333 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Marimastat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MARIMASTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5EQV23TDS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Marimastat | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.